9H-Carbazole, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, potassium salt is a derivative of 9H-carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them valuable in various applications, including optoelectronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazole, potassium salt typically involves the reaction of 9H-carbazole with potassium hydroxide. The process can be carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction yields the potassium salt of 9H-carbazole, which can be isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted carbazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 9H-carbazol-1-ol, 9H-carbazol-3-ol.
Reduction: 9H-carbazole.
Substitution: N-alkyl carbazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9H-carbazole, potassium salt involves its interaction with various molecular targets and pathways:
Inhibition of Angiogenesis: The compound inhibits the formation of new blood vessels by interfering with the signaling pathways involved in angiogenesis.
Anti-inflammatory Effects: It reduces inflammation by modulating the activity of inflammatory mediators and enzymes.
Antibacterial and Antifungal Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Comparison with Similar Compounds
9H-Fluorene: Another nitrogen-containing heterocyclic compound with similar structural features but different electronic properties.
Dibenzofuran: A structurally related compound with oxygen instead of nitrogen in the heterocyclic ring.
Dibenzothiophene: Contains sulfur in the heterocyclic ring, offering different chemical reactivity and applications.
Uniqueness of 9H-Carbazole, Potassium Salt:
Charge Transport Ability: Superior charge transport properties compared to similar compounds, making it highly valuable in optoelectronic applications.
Versatility in Functionalization: The nitrogen atom in 9H-carbazole allows for easy functionalization, enabling the synthesis of a wide range of derivatives.
Photochemical Stability: Excellent photochemical stability, which is crucial for applications in light-emitting devices and photovoltaics.
Properties
Molecular Formula |
C12H9KN |
---|---|
Molecular Weight |
206.30 g/mol |
InChI |
InChI=1S/C12H9N.K/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-8,13H; |
InChI Key |
WFTICIXFISZPCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.